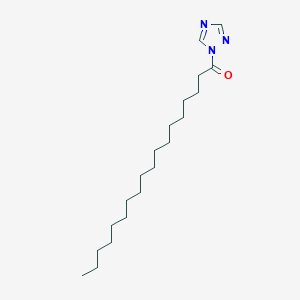
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is a derivative of 1H-1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole derivatives, including 1-(1-oxooctadecyl)-1H-1,2,4-triazole, can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another method employs microwave irradiation to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored for its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, corrosion inhibitors, and dyes.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that facilitate various biological activities.
Pathways Involved: The compound forms non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities such as anticancer, antibacterial, and antiviral effects.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole: The parent compound, known for its versatility and wide range of applications.
1H-1,2,3-Triazole: Another isomer with similar applications but different structural properties.
Fluconazole and Itraconazole: Antifungal drugs containing the triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is unique due to the presence of the oxooctadecyl group, which enhances its lipophilicity and potential biological activity. This modification allows for improved interaction with lipid membranes and biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
60718-55-0 |
|---|---|
Molekularformel |
C20H37N3O |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
1-(1,2,4-triazol-1-yl)octadecan-1-one |
InChI |
InChI=1S/C20H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)23-19-21-18-22-23/h18-19H,2-17H2,1H3 |
InChI-Schlüssel |
AWFIQQPKTAGLLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


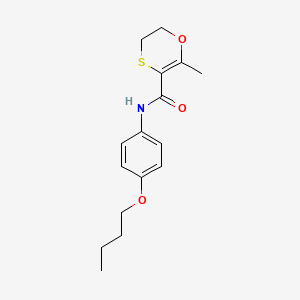
![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
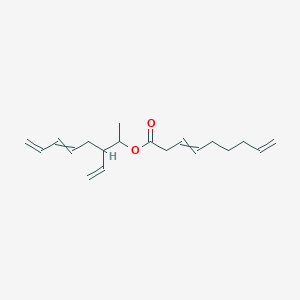
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
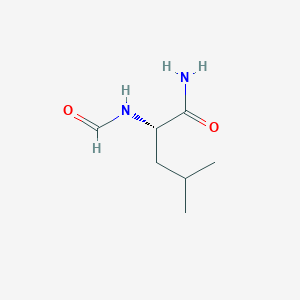


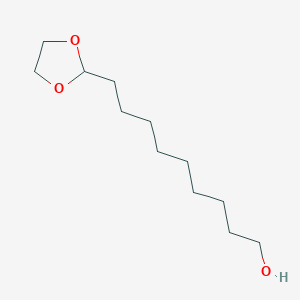
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)

![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
